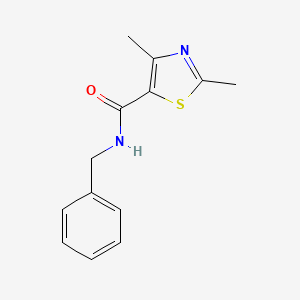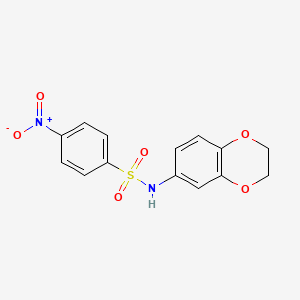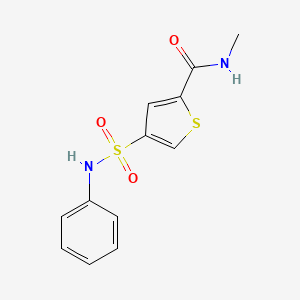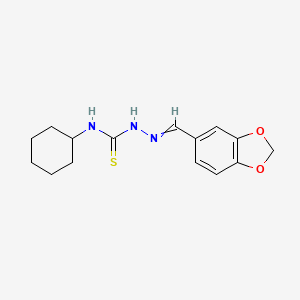
3-chloro-N-(3-methylbutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(3-methylbutyl)benzamide is an organic compound with the molecular formula C12H16ClNO It is a derivative of benzamide, where the amide nitrogen is substituted with a 3-methylbutyl group and the benzene ring is chlorinated at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-methylbutyl)benzamide typically involves the following steps:
Chlorination of Benzamide: Benzamide is chlorinated at the third position using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Alkylation: The chlorinated benzamide is then reacted with 3-methylbutylamine in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-methylbutyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group on the butyl chain can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of 3-hydroxy-N-(3-methylbutyl)benzamide or 3-amino-N-(3-methylbutyl)benzamide.
Reduction: Formation of 3-chloro-N-(3-methylbutyl)aniline.
Oxidation: Formation of 3-chloro-N-(3-methylbutyl)benzoic acid.
Scientific Research Applications
3-chloro-N-(3-methylbutyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-methylbutyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
3-chlorobenzamide: Lacks the 3-methylbutyl substitution, making it less hydrophobic.
N-(3-methylbutyl)benzamide: Lacks the chlorine atom, affecting its reactivity and biological activity.
3-chloro-N-(2-methylpropyl)benzamide: Similar structure but with a different alkyl chain, which can influence its physical and chemical properties.
Uniqueness
3-chloro-N-(3-methylbutyl)benzamide is unique due to the combination of the chlorine atom and the 3-methylbutyl group, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-chloro-N-(3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-9(2)6-7-14-12(15)10-4-3-5-11(13)8-10/h3-5,8-9H,6-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKDDSBRZJQOJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5529849.png)


![4-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-2-phenylmorpholine](/img/structure/B5529879.png)
![2-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B5529886.png)
![6-Methoxy-4-methyl-2-[(2-phenylethyl)sulfanyl]quinazoline](/img/structure/B5529889.png)
![1-{2-[4-(2-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5529894.png)

![2,6-difluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-methylbenzamide hydrochloride](/img/structure/B5529901.png)
![N,N-dimethyl-2-({[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5529906.png)

![2-[2-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid](/img/structure/B5529919.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B5529942.png)
